molecular formula C27H32O7 B1259688 methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

Cat. No.: B1259688
M. Wt: 468.5 g/mol
InChI Key: DNFJSIPZGYBGON-JCLAUGGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mexicanolides: are a class of natural products belonging to the limonoid family. These compounds are primarily found in plants of the Meliaceae family.

Preparation Methods

Synthetic Routes:: The synthesis of mexicanolides involves complex chemical transformations. While I don’t have specific synthetic routes for each individual mexicanolide, researchers have explored various strategies, including multi-step reactions and cyclization processes.

Industrial Production:: Industrial production methods for mexicanolides are not widely documented. their isolation from natural sources (such as plant extracts) remains the primary approach.

Chemical Reactions Analysis

Mexicanolides can undergo several types of reactions:

    Oxidation: Oxidative processes can lead to the formation of functional groups like ketones or aldehydes.

    Reduction: Reduction reactions may yield saturated derivatives.

    Substitution: Substitution reactions can occur at specific positions on the mexicanolide scaffold.

Common reagents and conditions vary depending on the specific mexicanolide. Major products formed from these reactions include modified limonoid structures.

Scientific Research Applications

    Medicine: Some mexicanolides exhibit anti-inflammatory, antitumor, and antiviral properties.

    Agriculture: They may serve as natural insecticides or antifeedants.

    Chemistry: Researchers explore their unique structural features for synthetic purposes.

Mechanism of Action

The exact mechanism by which mexicanolides exert their effects varies. they often interact with specific molecular targets or pathways. For example, some mexicanolides inhibit nitric oxide production in macrophages .

Comparison with Similar Compounds

Mexicanolides share structural similarities with other limonoids. Notable related compounds include:

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27+/m0/s1

InChI Key

DNFJSIPZGYBGON-JCLAUGGVSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

mexicanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
Reactant of Route 2
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
Reactant of Route 3
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
Reactant of Route 4
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
Reactant of Route 5
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
Reactant of Route 6
methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

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